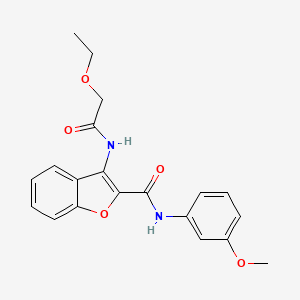
3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is an organic compound belonging to the benzofuran family, known for their aromaticity and biological activities. This specific compound features distinctive functional groups, such as an amido group attached to the benzofuran ring, and an ethoxy substituent, which enhances its chemical reactivity and biological potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can be accomplished via a multi-step reaction process. Starting from commercially available benzofuran-2-carboxylic acid, the compound can be synthesized through an amidation reaction, utilizing 2-ethoxyacetamide in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide. The reaction is typically carried out in an inert atmosphere, under controlled temperature conditions to maximize yield and purity.
Industrial Production Methods: For industrial production, the process is scaled up using large reactors with precise control of temperature and pressure. Continuous-flow reactors can enhance the efficiency of the synthesis, ensuring consistent product quality. Crystallization and purification processes are employed to achieve the desired compound purity, crucial for its applications in various fields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or permanganates.
Reduction: Reduction reactions, using agents like lithium aluminium hydride, can modify the amido group.
Substitution: The ethoxy group allows for various nucleophilic substitution reactions, potentially introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, permanganate solutions.
Reduction: Lithium aluminium hydride.
Substitution: Alkyl halides, under base-catalyzed conditions.
Major Products:
Oxidation: Oxidized derivatives with potentially altered biological activities.
Reduction: Reduced amides, leading to different pharmacophores.
Substitution: Novel derivatives with diverse substituents enhancing its chemical and biological profiles.
Applications De Recherche Scientifique
The compound is notable in various research fields:
Chemistry: Utilized in synthesis pathways for more complex organic molecules.
Biology: Studied for its interactions with biomolecules due to its aromatic structure.
Industry: Used as an intermediate in the production of more complex chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide exerts its effects involves its ability to interact with molecular targets such as enzymes and receptors. The aromatic benzofuran core can engage in π-π interactions, while the ethoxyacetamido group can form hydrogen bonds, enhancing its binding affinity and specificity. The exact pathways depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to similar benzofuran derivatives, this compound stands out due to the specific positioning of its ethoxyacetamido and methoxyphenyl groups. These functional groups significantly influence its reactivity and biological properties, making it unique.
Similar Compounds:
Benzofuran-2-carboxamide: Lacks the ethoxyacetamido substitution.
N-(3-methoxyphenyl)benzofuran-2-carboxamide: Lacks the ethoxy group.
3-(2-ethoxyacetamido)benzofuran-2-carboxamide: Missing the methoxyphenyl group.
Propriétés
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-26-12-17(23)22-18-15-9-4-5-10-16(15)27-19(18)20(24)21-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKMMHBFUCUWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

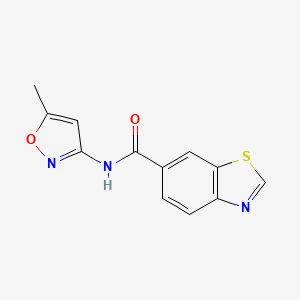
![N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912713.png)
![(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912716.png)

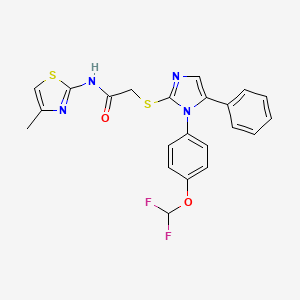
![N'-cycloheptyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2912720.png)
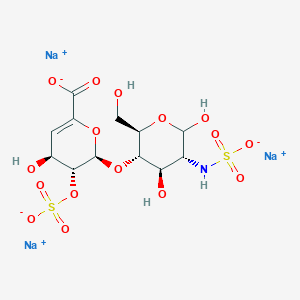
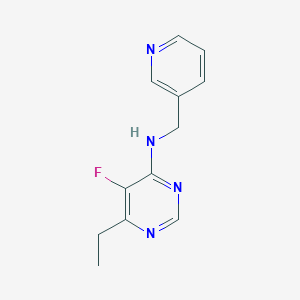
![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)
![Propan-2-yl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2912729.png)
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)
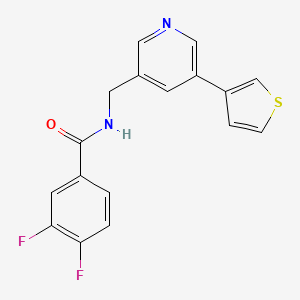
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)
